(E)-N'-ethylidene-3-nitrobenzohydrazide
Description
Significance of (E)-N'-ethylidene-3-nitrobenzohydrazide as a Chemical Entity
The significance of this compound lies in its distinct molecular architecture, which combines several key functional groups that are of interest in various fields of chemical research. The "E" designation in its name refers to the stereochemistry around the C=N double bond, indicating that the substituents are on opposite sides, leading to a trans configuration. This specific spatial arrangement can be crucial in determining the molecule's interaction with biological targets or its crystal packing.
The molecule can be deconstructed into three main components:
The 3-nitrophenyl group: The nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene (B151609) ring and the entire molecule. This can affect its reactivity, spectroscopic properties, and potential biological activity.
The benzohydrazide (B10538) core: This structural motif provides a rigid backbone and contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This capability for hydrogen bonding is often critical for molecular recognition and self-assembly processes, including crystal formation nih.govnih.govbldpharm.comsigmaaldrich.com.
While specific studies on this compound are not extensively documented, its structural features suggest potential for further investigation in areas such as medicinal chemistry, materials science, and coordination chemistry, fields where analogous benzohydrazide derivatives have shown considerable promise.
Broad Academic Research Perspectives on Hydrazone-Based Compounds
Hydrazone-based compounds, as a class, are the subject of broad and intensive academic research due to their versatile chemical properties and wide range of biological activities. The azometine group (-C=N-NH-) is a key pharmacophore that imparts a variety of pharmacological activities to these molecules.
Detailed Research Findings on Analogous Compounds:
Numerous studies on structurally similar benzohydrazide derivatives have revealed a wealth of information about their chemical and physical properties. For example, the crystal structures of several (E)-N'-(substituted-benzylidene)-3-nitrobenzohydrazides have been determined, providing valuable insights into their molecular geometry and intermolecular interactions. These studies consistently show a planar or near-planar conformation of the hydrazone moiety, with the trans configuration around the C=N bond being the most stable nih.govnih.govbldpharm.comsigmaaldrich.comchembk.com.
The crystal packing of these compounds is often dominated by intermolecular hydrogen bonds, typically involving the N-H group of the hydrazide and the oxygen atom of the carbonyl or nitro group of an adjacent molecule, leading to the formation of one-dimensional chains or more complex three-dimensional networks nih.govnih.govbldpharm.comsigmaaldrich.com.
The table below summarizes crystallographic data for some representative 3-nitrobenzohydrazide derivatives, illustrating the common structural features that would be anticipated for this compound.
| Compound Name | Molecular Formula | Crystal System | Space Group | Reference |
| (E)-3-Nitro-N′-(3-nitrobenzylidene)benzohydrazide | C₁₄H₁₀N₄O₅ | Monoclinic | P2₁/c | bldpharm.com |
| (E)-N′-(2,4-Dichlorobenzylidene)-3-nitrobenzohydrazide | C₁₄H₉Cl₂N₃O₃ | Monoclinic | P2₁/c | sigmaaldrich.com |
| (E)-N′-(3-Hydroxybenzylidene)-3-nitrobenzohydrazide | C₁₄H₁₁N₃O₄ | Monoclinic | P2₁/n | chembk.com |
| (E)-N′-(2-Methoxybenzylidene)-3-nitrobenzohydrazide | C₁₅H₁₃N₃O₄ | Monoclinic | P2₁/c | nih.gov |
| (E)-N′-(4-Hydroxybenzylidene)-3-nitrobenzohydrazide | C₁₄H₁₁N₃O₄ | Monoclinic | P2₁/n | nih.gov |
The academic interest in hydrazone-based compounds extends to their potential biological activities. Various derivatives have been investigated for their antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties. The presence of the nitro group, in particular, can enhance the biological efficacy of these compounds. While no specific biological data for this compound has been found, the broader class of nitro-substituted benzohydrazides remains an active area of research in drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-ethylideneamino]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-10-11-9(13)7-4-3-5-8(6-7)12(14)15/h2-6H,1H3,(H,11,13)/b10-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCOQTVBWYTUNW-WTDSWWLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for E N Ethylidene 3 Nitrobenzohydrazide and Its Analogues
Classical and Contemporary Approaches to Hydrazone Synthesis
The most fundamental and widely used method for synthesizing hydrazones is the condensation reaction between a hydrazine (B178648) derivative and a carbonyl compound (an aldehyde or a ketone). nih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form the characteristic C=N double bond. derpharmachemica.com
Classical approaches often involve refluxing the reactants in a suitable solvent, such as ethanol (B145695) or methanol (B129727), sometimes with the addition of a catalytic amount of acid like acetic acid or hydrochloric acid. nih.govresearchgate.net While effective, these methods can require long reaction times and high temperatures.
Contemporary methodologies have focused on improving efficiency, yield, and environmental friendliness. These include:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times from hours to minutes. thepharmajournal.com
Ultrasonication: The use of ultrasound can also accelerate the reaction rate. biointerfaceresearch.com
Catalytic methods: Modern approaches explore various catalysts to enhance reaction efficiency and selectivity. This includes the use of gold catalysts for hydrohydrazidation of alkynes and the development of biocatalytic routes using engineered enzymes like imine reductases for enantioselective hydrazone reduction. nih.govorganic-chemistry.org
Electrosynthesis: Electrochemical methods offer a green alternative, avoiding the need for hazardous metal catalysts and external oxidants by using electrical current to drive the oxidative transformations of hydrazones. nih.govorganic-chemistry.org
These advanced methods provide access to a wide array of hydrazone structures under mild conditions, expanding the synthetic toolbox available to chemists. organic-chemistry.org
Specific Synthesis of (E)-N'-ethylidene-3-nitrobenzohydrazide
The synthesis of the target compound, this compound, is a direct application of the classical condensation reaction, utilizing 3-nitrobenzohydrazide as the key precursor.
The standard procedure for synthesizing this compound involves the reaction of 3-nitrobenzohydrazide with acetaldehyde. While direct synthesis data for the ethylidene derivative is not detailed in the provided research, the methodology is well-established through the synthesis of analogous compounds where 3-nitrobenzohydrazide is condensed with various substituted aldehydes.
The general reaction involves mixing equimolar amounts of 3-nitrobenzohydrazide and the corresponding aldehyde in a solvent like methanol. researchgate.netnih.govnih.gov The addition of a few drops of a catalyst, typically glacial acetic acid, facilitates the reaction. researchgate.netnih.gov The mixture is often stirred at room temperature or refluxed for a period ranging from minutes to hours. researchgate.netnih.gov The product, typically a solid, precipitates from the solution upon cooling or can be obtained by slow evaporation of the solvent. nih.govnih.gov
The following table summarizes the synthesis of several related benzohydrazide (B10538) compounds, illustrating the general applicability of this condensation method.
| Precursor 1 | Precursor 2 | Solvent | Catalyst | Conditions | Product | Reference |
| 3-Nitrobenzohydrazide | 3-Hydroxybenzaldehyde | Methanol | None | Room Temperature | (E)-N′-(3-Hydroxybenzylidene)-3-nitrobenzohydrazide | nih.gov |
| 3-Nitrobenzohydrazide | 2-Methoxybenzaldehyde | Methanol | Acetic Acid | Room Temperature, 10 min | (E)-N′-(2-Methoxybenzylidene)-3-nitrobenzohydrazide | nih.gov |
| 3-Nitrobenzohydrazide | 4-Hydroxybenzaldehyde | Methanol | Acetic Acid | Reflux, 1 h | (E)-N′-(4-Hydroxybenzylidene)-3-nitrobenzohydrazide | researchgate.net |
| p-Nitrobenzohydrazide | Pyridine-3-carbaldehyde | Not Specified | Not Specified | Not Specified | 4-Nitro-N′-[(E)-3-pyridylmethylidene]benzohydrazide | researchgate.net |
Stereochemical Considerations and (E)/(Z) Isomerization Control
Hydrazones can exist as (E) and (Z) geometric isomers due to the restricted rotation around the C=N double bond. In the case of acylhydrazones like this compound, the (E)-isomer is generally the thermodynamically more stable and is the predominant product under standard synthetic conditions. mdpi.com The stability of the (E)-isomer can be further enhanced by factors such as the formation of intramolecular hydrogen bonds. mdpi.commdpi.com
The interconversion between (E) and (Z) isomers can be induced photochemically or thermally. mdpi.com However, for many acylhydrazones, the (Z)-isomer is often unstable and difficult to isolate, making the synthesis of the pure (E)-isomer straightforward. mdpi.com The isomerization process involves a high energy barrier, making it very slow at room temperature. mdpi.com Control over the stereochemical outcome can sometimes be achieved by altering reaction conditions or through pH changes, as protonation of the hydrazone moiety can suppress the rate of isomerization. mdpi.combeilstein-journals.org Advanced methods using dinuclear palladium complexes have been developed for the selective E to Z isomerization of certain olefins, representing a frontier in stereochemical control, though their application to hydrazones is not yet standard. researchgate.netnih.gov
Synthetic Routes to Structurally Related Benzohydrazide Derivatives
The benzohydrazide scaffold is a versatile platform for creating a wide range of derivatives with tailored properties, particularly for applications in medicinal chemistry and as ligands for metal complexes. derpharmachemica.comiosrjournals.org
A primary strategy for creating diverse benzohydrazide libraries is through the condensation of various substituted benzohydrazides with a wide array of aldehydes and ketones. nih.gov This modular approach allows for systematic modification of the substituents on both aromatic rings of the final molecule.
Researchers have synthesized extensive series of these compounds to explore their biological activities. thepharmajournal.comnih.gov The synthesis typically follows the straightforward condensation protocol: refluxing the chosen benzohydrazide and carbonyl compound in a solvent like methanol, often with an acid catalyst. nih.gov This method is tolerant of a wide range of functional groups on both reactants, enabling the creation of large and diverse chemical libraries. nih.govresearchgate.net
The table below presents examples of diversification by modifying the aldehyde precursor.
| Hydrazide Precursor | Aldehyde/Ketone Precursor | Product Example | Reference |
| 4-Chlorobenzohydrazide | 3,4-Dimethoxybenzaldehyde | (E)-4-Chloro-N'-(3,4- dimethoxybenzylidene)benzohydrazide | derpharmachemica.com |
| 4-Chlorobenzohydrazide | Thiophene-2-carbaldehyde | (E)-4-Chloro-N'-(thiophene-2-ylmethylene) benzohydrazide | derpharmachemica.com |
| 4-(tert-Butyl)benzohydrazide | Various Aromatic Aldehydes | N′-Benzylidene-4-(tert-butyl)benzohydrazide derivatives | nih.gov |
| 4-(Trifluoromethyl)benzohydrazide | Camphor | 4-(Trifluoromethyl)-N'-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)benzohydrazide | researchgate.net |
Preparation of Precursors for Coordination Chemistry
Benzohydrazide derivatives are highly effective ligands in coordination chemistry due to the presence of multiple donor atoms (oxygen and nitrogen) capable of binding to metal ions. researchgate.netiosrjournals.org The synthesis of these ligands follows the same fundamental condensation reactions. The resulting hydrazones can coordinate with metal ions in various modes, often acting as bidentate or tridentate ligands. iosrjournals.orgresearchgate.net
The preparation involves reacting an ethanolic or methanolic solution of the benzohydrazide ligand with a solution of the desired metal salt (e.g., metal chlorides). iosrjournals.org The mixture is typically refluxed to facilitate the formation of the metal complex. iosrjournals.org These synthetic strategies have been used to prepare complexes with a range of transition metals and lanthanides, leading to materials with interesting magnetic and photoluminescent properties. iosrjournals.orgnih.gov The ease of synthesis and the ability to readily modify the electronic and steric properties of the ligand make benzohydrazides a popular choice for designing novel coordination compounds. researchgate.net
Advanced Spectroscopic and Analytical Characterization Techniques in the Study of E N Ethylidene 3 Nitrobenzohydrazide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state.
¹H-NMR and ¹³C-NMR are fundamental for confirming the molecular structure of (E)-N'-ethylidene-3-nitrobenzohydrazide by identifying the chemical environment of each proton and carbon atom.
Proton (¹H-NMR) Spectroscopy: The ¹H-NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The electron-withdrawing nature of the nitro group and the carbonyl group significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values). The characteristic signals for the N-H proton, the imine proton (N=CH), and the ethylidene methyl protons are key identifiers.
Carbon (¹³C-NMR) Spectroscopy: The ¹³C-NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon (C=O) typically appears at a significant downfield shift. The chemical shifts of the aromatic carbons are influenced by the position of the nitro substituent. oxinst.com
The expected chemical shifts for this compound, based on data from analogous structures, are summarized below. rsc.orgmdpi.com
Interactive Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts
| Atom Type | Signal | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|---|
| Amide | N-H | ~11.5 - 12.0 (singlet) | - | Broad signal, position can vary with solvent and concentration. |
| Carbonyl | C=O | - | ~162 - 165 | Downfield shift due to electronegative oxygen. |
| Imine | N=CH | ~8.0 - 8.5 (quartet) | ~145 - 150 | Coupled to the methyl protons. |
| Ethylidene | -CH₃ | ~2.0 - 2.2 (doublet) | ~15 - 20 | Coupled to the imine proton. |
| Aromatic Ring | Ar-H | ~7.7 - 8.8 | ~122 - 149 | Complex multiplet pattern due to meta-substitution. The nitro group causes significant downfield shifts. |
Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining stereochemistry and spatial relationships between atoms that are not connected through bonds. libretexts.org The NOESY experiment detects through-space interactions between protons that are physically close to each other (typically within 5 Å). youtube.com
For this compound, the key stereochemical feature is the '(E)' configuration about the C=N double bond. This geometry places the imine proton (N=CH) and the amide proton (N-H) on the same side of the imine bond. A NOESY experiment would be expected to show a cross-peak correlating these two protons, confirming their spatial proximity. Conversely, no significant NOE would be expected between the imine proton and the ethylidene methyl protons, as they are on opposite sides in the (E)-isomer. This analysis provides unambiguous confirmation of the compound's stereochemistry. libretexts.orgyoutube.com
While solution-state NMR provides data on molecules tumbling freely, Solid-State NMR (SSNMR) offers detailed information about the structure, packing, and dynamics of molecules in their crystalline form. For this compound, SSNMR can be used to:
Identify Polymorphism: Detect the presence of different crystalline forms (polymorphs), which may have distinct physical properties. Each polymorph would yield a unique SSNMR spectrum.
Characterize Intermolecular Interactions: Probe intermolecular forces, such as the N-H···O hydrogen bonds that are known to form chains in the crystal structures of similar benzohydrazide (B10538) compounds. nih.govnih.gov These interactions influence the chemical shifts observed in the solid state.
Study Molecular Dynamics: Analyze the motion of specific parts of the molecule, such as the rotation of the nitro group or the phenyl rings, within the crystal lattice.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of molecules. Each functional group has characteristic vibrational frequencies, making these methods powerful tools for functional group identification.
FTIR spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The spectrum of this compound is characterized by several key absorption bands. The presence of a strong absorption for the C=O stretch (Amide I band) and the N-H stretch are indicative of the hydrazide moiety. The C=N stretch confirms the imine linkage, and strong absorptions corresponding to the symmetric and asymmetric stretches of the nitro group are also prominent. researchgate.net
Interactive Table 2: Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretching | 3150 - 3300 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Amide C=O | Stretching (Amide I) | 1640 - 1680 |
| Imine C=N | Stretching | 1620 - 1640 |
| Aromatic C=C | Ring Stretching | 1450 - 1600 |
| Nitro NO₂ | Asymmetric Stretching | 1510 - 1560 |
Raman spectroscopy is a complementary technique to FTIR. While FTIR measures absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference is that symmetric vibrations often produce strong signals in Raman spectra, whereas they may be weak or absent in FTIR spectra.
For this compound, Raman spectroscopy would be particularly useful for observing:
Symmetric NO₂ Stretch: The symmetric stretching vibration of the nitro group would be expected to yield a strong and easily identifiable Raman band.
Aromatic Ring Vibrations: The "ring breathing" modes of the 3-nitrophenyl ring, which involve symmetric expansion and contraction of the ring, are typically strong in Raman spectra.
C=N and C=C Vibrations: The stretching vibrations of the imine and aromatic double bonds would also be Raman active.
The technique can also be used in surface-enhanced Raman spectroscopy (SERS) studies to achieve significant signal enhancement, allowing for the analysis of very small sample quantities. nih.gov
Despite a comprehensive search for scientific literature, detailed experimental data specifically for the compound This compound (CAS No. 325475-80-7) is not available in published academic sources. While the existence of this compound is noted in chemical supplier databases, the specific analytical and spectroscopic characterization data required to fulfill the requested article outline—including UV-Vis spectroscopy, mass spectrometry, and X-ray diffraction studies—could not be located.
The provided search results contain extensive information on closely related analogues, such as (E)-N'-(benzylidene)-3-nitrobenzohydrazide and its various substituted forms. However, in strict adherence to the user's instructions to focus solely on "this compound," this information cannot be used to construct the requested article, as the data would not be scientifically accurate for the specified compound.
Therefore, it is not possible to generate the article with the required level of scientific accuracy and detail based on currently available information.
Surface-Sensitive Analytical Techniques
Surface-sensitive analytical techniques are indispensable for characterizing the outermost layers of a material, providing critical information about elemental composition, chemical states, and molecular structure at the surface. This information is vital for understanding a compound's interaction with its environment, its reactivity, and its physical properties. For a compound like this compound, techniques such as X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) would offer profound insights into its surface chemistry.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State
X-ray Photoelectron Spectroscopy is a quantitative technique used to determine the elemental composition of a material's surface (typically the top 1-10 nanometers) and the chemical states of the constituent atoms. The analysis involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment.
A hypothetical XPS analysis of this compound would be expected to identify the presence of carbon (C), nitrogen (N), and oxygen (O). High-resolution spectra of the C 1s, N 1s, and O 1s regions would provide information about the different chemical states of these elements within the molecule.
Hypothetical XPS Data for this compound
| Element | High-Resolution Spectrum | Expected Chemical States and Hypothetical Binding Energies (eV) |
| Carbon (C) | C 1s | C-C/C-H (aromatic and aliphatic): ~284.8 eVC-N : ~286.0 eVC=N : ~287.5 eVC=O : ~288.5 eV |
| Nitrogen (N) | N 1s | N-H : ~399.5 eVC-N/C=N : ~400.2 eVNO₂ : ~406.0 eV |
| Oxygen (O) | O 1s | C=O : ~531.8 eVNO₂ : ~533.5 eV |
Note: The binding energy values in this table are illustrative and not based on experimental data for this compound.
From the relative areas of these peaks, the atomic concentration of each element on the surface could be determined, confirming the compound's stoichiometry.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Analysis
Time-of-Flight Secondary Ion Mass Spectrometry is an extremely surface-sensitive technique that analyzes the composition of the very outermost monolayer of a sample. It uses a pulsed primary ion beam to desorb and ionize species from the surface. These secondary ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio.
ToF-SIMS analysis of this compound would provide a detailed mass spectrum of the surface, revealing the molecular ion and characteristic fragment ions. This "fingerprint" spectrum is unique to the molecule and can be used for its identification on a surface. Furthermore, ToF-SIMS imaging could map the spatial distribution of the compound on a substrate.
Hypothetical Characteristic ToF-SIMS Fragments for this compound
| Hypothetical m/z | Possible Fragment Ion Identity |
| 207.07 | [M+H]⁺ - Molecular ion |
| 165.05 | [M-C₂H₄N]⁺ |
| 150.03 | [C₇H₅N₂O₃]⁺ |
| 120.02 | [C₇H₄O₂]⁺ |
| 104.03 | [C₇H₄O]⁺ |
| 76.03 | [C₆H₄]⁺ |
| 46.01 | [NO₂]⁺ |
Note: The m/z values and fragment identities in this table are hypothetical and for illustrative purposes only. They are not derived from experimental analysis of this compound.
The combination of XPS and ToF-SIMS would provide a comprehensive understanding of the surface chemistry of this compound, which is essential for applications in materials science, pharmaceuticals, and beyond. However, until such studies are conducted and published, a detailed and accurate account remains speculative.
Coordination Chemistry of E N Ethylidene 3 Nitrobenzohydrazide and Its Metal Complexes
Ligand Properties and Chelation Characteristics of Benzohydrazones
Benzohydrazones, including (E)-N'-ethylidene-3-nitrobenzohydrazide, are a class of organic compounds characterized by the azomethine group (-C=N-NH-C=O-). These molecules are recognized as highly effective chelating agents in coordination chemistry due to the presence of multiple donor atoms, primarily nitrogen and oxygen. numberanalytics.comresearchgate.netbohrium.com
The most common characteristic of benzohydrazones like this compound is their capacity to act as polydentate ligands, meaning they can bind to a central metal ion through more than one donor atom. numberanalytics.com This typically involves the oxygen atom of the carbonyl group (or enolic group) and the nitrogen atom of the azomethine group. This formation of a five- or six-membered ring with the metal ion is known as chelation. The resulting chelate complexes exhibit enhanced thermodynamic stability compared to complexes with monodentate ligands, a phenomenon known as the chelate effect. chemrxiv.org The specific denticity—the number of donor atoms that bind to the metal—can vary, but bidentate and tridentate coordination are common for this class of ligands. nih.govchemistryjournal.net
| Property | Description |
|---|---|
| Functional Group | Azomethine (-C=N-NH-C=O-) |
| Tautomerism | Can exist in keto and enol forms, allowing for coordination as a neutral or anionic ligand. researchgate.net |
| Donor Atoms | Typically coordinate through carbonyl oxygen and azomethine nitrogen {O, N}. |
| Chelation | Forms stable five- or six-membered rings with metal ions, enhancing complex stability (chelate effect). chemrxiv.org |
| Denticity | Commonly acts as a bidentate or tridentate ligand. nih.govchemistryjournal.net |
Synthesis and Structural Aspects of Metal Complexes
The synthesis and structural elucidation of metal complexes are fundamental to understanding their chemical properties and potential applications.
The preparation of transition metal complexes with this compound generally follows a straightforward synthetic route. The ligand itself is typically synthesized via a condensation reaction between 3-nitrobenzohydrazide and an aldehyde, in this case, acetaldehyde. researchgate.netnih.gov
For the synthesis of the metal complexes, a solution of the ligand in a suitable solvent, such as methanol (B129727) or ethanol (B145695), is mixed with a solution of the desired transition metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of Cu(II), Ni(II), Zn(II), etc.). nih.govnih.gov The reaction mixture is often stirred and heated under reflux for a period to ensure the completion of the reaction. researchgate.net Upon cooling, the solid metal complex product typically precipitates and can be collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried. nih.gov The stoichiometry of the resulting complexes, commonly 1:1 or 1:2 (metal:ligand), can be controlled by adjusting the molar ratios of the reactants. researchgate.netchemistryjournal.net
The way this compound binds to a metal center is referred to as its coordination mode. As previously mentioned, the ligand can coordinate in its neutral keto form or its deprotonated enol form. researchgate.net Spectroscopic techniques, particularly infrared (IR) spectroscopy, are crucial for determining the coordination mode. A shift in the C=O and C=N stretching frequencies in the IR spectrum of the complex compared to the free ligand provides evidence of coordination through these groups. The disappearance of the N-H vibration and the appearance of new bands corresponding to C-O and C=N-N=C stretching can indicate coordination in the enol form.
For this compound, the most probable coordination is bidentate, utilizing the carbonyl oxygen and the azomethine nitrogen as the donor sites. nih.gov This creates a stable five-membered chelate ring. While the nitro group (-NO₂) is present on the benzoyl ring, it is generally considered a poor coordinating group and is less likely to be involved in bonding to the metal center. Depending on the metal ion and reaction conditions, other coordination modes, such as monodentate or bridging, could be possible but are less common for this type of ligand. azjournalbar.comnih.gov
The geometry of a metal complex is determined by the coordination number of the central metal ion and the nature of the ligands. youtube.com For first-row transition metals like Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II), coordination numbers of four and six are the most prevalent, leading to specific three-dimensional arrangements. libretexts.orglibretexts.org
Tetrahedral Geometry: With a coordination number of four, complexes can adopt a tetrahedral shape. This is often seen with metal ions like Zn(II). A complex with the formula [M(L)₂], where L is a bidentate ligand like this compound, could exhibit this geometry.
Square Planar Geometry: Also associated with a coordination number of four, this geometry is common for d⁸ metal ions such as Ni(II) and Pt(II).
Octahedral Geometry: A coordination number of six results in an octahedral arrangement, which is very common for many transition metal ions. libretexts.orglibretexts.org This can be achieved in several ways with a bidentate ligand (L). For example, in a complex with the formula [M(L)₂X₂], two ligand molecules and two monodentate ligands (X, such as water, chloride, or other solvent molecules) occupy the six coordination sites. azjournalbar.com Alternatively, a complex of the type [M(L)₃] could be formed if the metal ion's size and charge favor it.
The specific geometry adopted by a complex of this compound would be confirmed through techniques such as single-crystal X-ray diffraction, as well as electronic spectroscopy (UV-Vis) and magnetic susceptibility measurements.
| Coordination Number | Geometry | Example Stoichiometry with Bidentate Ligand (L) |
|---|---|---|
| 4 | Tetrahedral | [M(L)₂] |
| 4 | Square Planar | [M(L)₂] |
| 6 | Octahedral | [M(L)₃] or [M(L)₂(X)₂] (where X = monodentate ligand) |
Electrochemical Investigations of Metal Complexes
The study of the redox properties of metal complexes provides insight into their electronic structure and potential reactivity.
Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox behavior of metal complexes. sathyabama.ac.in The experiment involves applying a linearly cycling potential to a working electrode immersed in a solution of the complex and measuring the resulting current. The solution also contains a supporting electrolyte to ensure conductivity. researchgate.net
A cyclic voltammogram is a plot of current versus applied potential. The peaks in the voltammogram correspond to oxidation and reduction events. For a transition metal complex of this compound, the redox activity typically involves the central metal ion changing its oxidation state (e.g., Cu(II)/Cu(I) or Fe(III)/Fe(II)). The free ligand is often electrochemically inactive within the potential range studied. researchgate.net
Analysis of the cyclic voltammogram can provide key information:
Redox Potentials: The positions of the anodic (oxidation) and cathodic (reduction) peaks determine the formal redox potentials, which indicate how easily the complex can be oxidized or reduced.
Electron Transfer Kinetics: The separation between the anodic and cathodic peak potentials (ΔEp) gives an indication of the reversibility of the electron transfer process. A quasi-reversible process, common for many complexes, suggests moderately fast electron transfer kinetics. analis.com.my An irreversible process indicates a slow electron transfer, often coupled with chemical changes in the complex after reduction or oxidation. azjournalbar.com
By studying the CV of these complexes, researchers can understand how the coordination of the this compound ligand influences the electrochemical properties of the metal center.
Theoretical and Computational Chemistry Studies on E N Ethylidene 3 Nitrobenzohydrazide
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard method for studying molecular systems. DFT methods are favored for their balance of computational cost and accuracy in predicting various molecular properties. These calculations can elucidate the molecule's three-dimensional structure, electronic landscape, and vibrational modes.
The first step in most computational studies is to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry. For (E)-N'-ethylidene-3-nitrobenzohydrazide, calculations would explore its conformational possibilities. The "(E)" designation specifies the trans configuration about the C=N double bond, which is a common and energetically favorable arrangement for such hydrazone derivatives. nih.govnih.govresearchgate.net
DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles. Studies on structurally similar benzohydrazides reveal that the molecule is not perfectly planar. nih.govnih.gov There is typically a dihedral angle (a twist) between the two aromatic rings. For instance, in (E)-N′-(3-Fluorobenzylidene)-3-nitrobenzohydrazide, the dihedral angle between the benzene (B151609) rings is 5.1°, while for (E)-N′-(3-Hydroxybenzylidene)-3-nitrobenzohydrazide, it is 32.3°. nih.govnih.gov These computational results allow for an analysis of steric and electronic effects on the molecule's preferred shape.
Table 1: Representative Dihedral Angles in Related Benzohydrazide (B10538) Structures
| Compound | Dihedral Angle Between Rings |
|---|---|
| (E)-N′-(3-Fluorobenzylidene)-3-nitrobenzohydrazide | 5.1 (2)° nih.gov |
| (E)-N′-(2-Methoxybenzylidene)-3-nitrobenzohydrazide | 10.9 (3)° nih.gov |
| (E)-N′-(3-Hydroxybenzylidene)-3-nitrobenzohydrazide | 32.3 (2)° nih.gov |
| (E)-N′-(4-Hydroxybenzylidene)-3-nitrobenzohydrazide | 3.9 (2)° researchgate.net |
The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. mdpi.com
For a molecule like this compound, DFT calculations can map the electron density distribution of these orbitals. scholarsresearchlibrary.comresearchgate.net
HOMO: The electron density of the HOMO is typically localized over the more electron-rich parts of the molecule, often involving the π-systems of the benzene rings and the hydrazone linkage.
LUMO: The electron density of the LUMO is generally found on the electron-deficient parts of the molecule. In this case, the nitro group (-NO2), being a strong electron-withdrawing group, would be expected to have a significant contribution to the LUMO. researchgate.net
A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more chemically reactive, as it requires less energy to excite an electron from the ground state. mdpi.com This analysis is fundamental for understanding charge transfer within the molecule and its potential interactions with other chemical species. mdpi.com
Table 2: Significance of Frontier Orbital Parameters
| Parameter | Description | Chemical Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; indicates electron-accepting ability. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. A small gap implies high reactivity. mdpi.com |
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra.
IR Frequencies: DFT calculations can compute the vibrational frequencies of the molecule. niscpr.res.in These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparing the calculated IR spectrum with the experimental one helps in assigning the observed absorption bands to specific functional groups. researchgate.netresearchgate.net Key vibrational modes for this compound would include the N-H stretch, C=O stretch (amide I), C=N stretch (azomethine), and the symmetric/asymmetric stretches of the NO2 group. Calculated frequencies are often multiplied by a scaling factor to correct for anharmonicity and other systematic errors in the computational method. niscpr.res.in
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict NMR chemical shifts (¹H and ¹³C). nih.gov Theoretical chemical shifts are calculated relative to a reference standard (like tetramethylsilane, TMS) and can be correlated with experimental values. mdpi.commdpi.com This is particularly useful for assigning complex spectra and confirming the molecular structure.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
While quantum mechanics describes the static, optimized state of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water or ethanol).
For this compound, MD simulations could be used to:
Explore Conformational Landscapes: The molecule possesses several rotatable bonds, leading to a complex conformational landscape. MD can explore these different conformations and their relative stabilities, providing a more complete picture than static optimization alone. ufms.br
Analyze Solvent Effects: Simulations can explicitly model the interactions between the solute and solvent molecules, revealing how the solvent influences the molecule's shape and behavior.
Study Interactions with Biological Targets: If the molecule is being investigated for biological activity, MD simulations can model its binding to a target protein or enzyme, providing details about the stability of the complex and the key interactions (like hydrogen bonds) that hold it in place.
In Silico Modeling for Structure-Activity Relationships (SAR)
In silico modeling is a cornerstone of modern drug discovery, used to establish Structure-Activity Relationships (SAR). SAR studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.govnih.gov For a series of compounds based on the this compound scaffold, SAR would involve systematically modifying the structure—for example, by changing substituents on the phenyl rings—and observing the effect on a specific biological endpoint. Computational models can predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent and selective molecules. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that formalizes SAR by creating a mathematical equation linking the chemical structure to biological activity. researchgate.net The process involves:
Descriptor Calculation: A large number of numerical values, or "molecular descriptors," are calculated for a series of molecules. These descriptors quantify various aspects of the molecular structure, including steric properties (e.g., molecular weight, volume), electronic properties (e.g., dipole moment, HOMO/LUMO energies), and hydrophobic properties (e.g., logP). nih.gov
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a selection of these descriptors with the experimentally measured biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and can accurately predict the activity of new compounds.
For hydrazone derivatives, QSAR studies have often found that electronic parameters, such as the energy of the LUMO and dipole moment, are important in describing their antimicrobial activity. researchgate.net A validated QSAR model for this compound derivatives could be a valuable tool for designing new analogues with improved therapeutic potential.
Molecular Docking Studies with Biological Targets (Mechanistic focus only)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a protein. For a compound like this compound, molecular docking studies would be crucial to explore its potential as a therapeutic agent by identifying its likely biological targets and elucidating the mechanism of interaction at a molecular level.
The general process for conducting molecular docking studies on a benzohydrazide derivative involves several key steps:
Preparation of the Ligand: The three-dimensional structure of this compound would first be optimized using computational methods like Density Functional Theory (DFT) to obtain its most stable conformation.
Selection and Preparation of the Biological Target: Based on the known biological activities of similar nitrobenzohydrazide compounds, a relevant protein target would be selected. For instance, studies on related compounds have explored targets like the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis or other enzymes involved in bacterial or fungal metabolic pathways. fupress.net The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using specialized software, the ligand is "docked" into the active site of the protein. The program samples a large number of possible conformations and orientations of the ligand within the binding site and calculates a scoring function to estimate the binding affinity for each pose.
Analysis of Binding Interactions: The results of the docking simulation are analyzed to identify the most likely binding mode. This involves examining the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.
Table 1: Potential Intermolecular Interactions in Molecular Docking
| Interaction Type | Potential Functional Groups Involved in this compound |
|---|---|
| Hydrogen Bond Donor | N-H of the hydrazide |
| Hydrogen Bond Acceptor | C=O of the hydrazide, NO2 group |
| Hydrophobic Interactions | Phenyl ring, ethyl group |
Understanding these interactions at a mechanistic level is fundamental for structure-activity relationship (SAR) studies, which aim to optimize the chemical structure of a compound to enhance its biological activity.
Computational Elucidation of Reaction Mechanisms in Synthesis and Degradation Pathways
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis and degradation of molecules like this compound. These studies can determine the energetics of reaction pathways, identify transition states, and provide insights that are often difficult to obtain through experimental means alone.
Synthesis Pathway:
The synthesis of this compound typically involves the condensation reaction between 3-nitrobenzohydrazide and acetaldehyde. Computational studies can model this reaction to understand its mechanism in detail. nih.gov Using quantum mechanical methods, the following aspects can be investigated:
Transition State Searching: Identification of the transition state structure for the key steps of the reaction, such as the nucleophilic attack of the hydrazide on the carbonyl carbon of the aldehyde and the subsequent dehydration step. The energy of the transition state determines the activation energy and, consequently, the reaction rate.
Solvent Effects: The reaction is typically carried out in a solvent, and computational models can account for the effect of the solvent on the reaction mechanism and energetics.
Degradation Pathways:
Understanding the degradation pathways of a compound is crucial for determining its stability and environmental fate. A common degradation pathway for hydrazones is hydrolysis, which would break down this compound back into 3-nitrobenzohydrazide and acetaldehyde. Computational studies can elucidate the mechanism of hydrolysis, which can be either acid- or base-catalyzed. escholarship.org These studies would involve:
Modeling the Hydrolysis Reaction: Simulating the reaction of the hydrazone with water molecules, and in the presence of an acid or base catalyst.
By performing such computational analyses, a deeper understanding of the chemical reactivity and stability of this compound can be achieved, which is essential for its potential applications.
Future Directions and Emerging Research Avenues for E N Ethylidene 3 Nitrobenzohydrazide Research
Development of Novel Synthetic Strategies for Structural Diversity
The future development of (E)-N'-ethylidene-3-nitrobenzohydrazide and its analogs hinges on the creation of a diverse chemical library to enable comprehensive structure-activity relationship (SAR) studies. While the condensation reaction between 3-nitrobenzohydrazide and acetaldehyde is the fundamental route to this compound, future synthetic strategies will likely focus on efficiency, sustainability, and diversification.
Key future research directions include:
Green Chemistry Approaches: The exploration of environmentally benign synthetic methods such as mechanochemical synthesis (ball milling) and microwave-assisted organic synthesis (MAOS) could offer significant advantages over traditional solvent-based methods. mdpi.comresearchgate.net These techniques often lead to shorter reaction times, higher yields, and a reduction in hazardous waste. researchgate.net
Combinatorial Synthesis: The development of high-throughput combinatorial strategies will be crucial. By systematically varying the aldehyde/ketone and hydrazide precursors, a large library of analogs can be generated. For instance, replacing acetaldehyde with a range of aliphatic and aromatic aldehydes, or substituting the 3-nitrobenzohydrazide moiety with other substituted benzohydrazides, will allow for a fine-tuning of the molecule's electronic and steric properties.
Post-Synthetic Modification: Another promising avenue is the post-synthetic modification of the this compound scaffold. The nitro group, for example, can be reduced to an amino group, which can then be further functionalized to introduce new pharmacophores or linking points for conjugation to other molecules.
These novel synthetic strategies will be instrumental in creating a diverse portfolio of compounds, which is essential for exploring the full potential of the this compound scaffold in various applications.
Integration of Advanced Analytical Techniques for In Situ and Real-Time Studies
Understanding the dynamic behavior of this compound in complex environments is key to unlocking its potential. The integration of advanced analytical techniques will enable researchers to move beyond static characterization and delve into the real-time dynamics of its formation, stability, and interactions.
Future analytical research should focus on:
Real-Time Reaction Monitoring: Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and real-time nuclear magnetic resonance (NMR) spectroscopy can provide invaluable insights into the kinetics and mechanism of the hydrazone formation reaction. This data is crucial for optimizing reaction conditions and understanding the factors that control the stereoselectivity of the (E)-isomer.
Dynamic Covalent Chemistry Studies: The hydrazone linkage is known for its dynamic covalent nature, meaning it can undergo reversible formation and cleavage. rsc.org Advanced mass spectrometry techniques, coupled with liquid chromatography (LC-MS), can be employed to study the exchange dynamics of this compound with other aldehydes or hydrazides in solution. This is particularly relevant for its potential application in dynamic combinatorial chemistry and self-healing materials.
Interaction with Biomolecules: To explore its biological applications, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on the binding affinity and thermodynamics of the interaction between this compound and biological targets such as proteins and nucleic acids.
By embracing these advanced analytical tools, researchers can gain a deeper and more dynamic understanding of the chemical and physical properties of this compound.
Synergistic Application of Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. researchgate.net For this compound, this integrated approach can accelerate the discovery and optimization of its properties and applications.
Future research should leverage this synergy in the following ways:
Predictive Modeling of Physicochemical Properties: Density Functional Theory (DFT) calculations can be used to predict key properties such as molecular geometry, electronic structure (HOMO-LUMO energy gaps), and spectroscopic signatures (NMR, IR, UV-Vis). nih.gov These theoretical predictions can then be compared with experimental data to validate the computational models and provide a deeper understanding of the molecule's behavior.
Structure-Activity Relationship (SAR) Studies: Computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be used to predict the biological activity of this compound and its analogs. acs.org These in silico studies can help to identify key structural features responsible for a particular activity and guide the design of new, more potent compounds, which can then be synthesized and tested experimentally. researchgate.net
Reaction Mechanism Elucidation: Computational chemistry can be employed to map out the potential energy surfaces of the synthesis and degradation pathways of this compound. rsc.org This can help to elucidate the reaction mechanisms and identify key transition states and intermediates, providing a theoretical framework for the experimental observations. rsc.org
The iterative cycle of computational prediction and experimental verification will be a cornerstone of future research, enabling a more rational and efficient exploration of the chemical space around this compound.
Exploration of this compound as a Chemical Probe for Mechanistic Biology
The unique chemical features of this compound, particularly the reactive hydrazone moiety, make it an intriguing candidate for development as a chemical probe to investigate biological processes. researchgate.net
Future research in this area could focus on:
Covalent Labeling of Biomolecules: The hydrazone functionality can potentially react with specific sites on biomolecules, such as those with electrophilic centers. researchgate.net By incorporating a reporter tag (e.g., a fluorophore or a biotin molecule) into the structure of this compound, it could be used to selectively label and identify target proteins or other biomolecules in complex biological samples.
Activity-Based Protein Profiling (ABPP): Hydrazine-based probes have been successfully used in ABPP to target enzymes that utilize electron-poor cofactors. biorxiv.org The electron-rich nature of the hydrazine (B178648) component of this compound could allow it to act as a mechanism-based probe for certain classes of enzymes, enabling the study of their activity in native biological systems. researchgate.netbiorxiv.org
Probing Redox Biology: The presence of a nitroaromatic group suggests that this compound could participate in redox processes within the cell. It could be explored as a probe to study the activity of nitroreductase enzymes, which are often overexpressed in hypoxic environments, such as those found in solid tumors.
The development of this compound into a sophisticated chemical probe could provide new tools for chemical biologists to dissect complex cellular pathways and mechanisms.
Role in Advanced Materials Science beyond Direct Applications
The structural and functional attributes of this compound suggest that it could serve as a valuable building block in the design of advanced materials with novel properties.
Emerging research avenues in materials science include:
Dynamic Covalent Polymers and Gels: The reversible nature of the hydrazone bond makes it an ideal linker for the construction of dynamic materials, such as self-healing polymers and adaptable gels. rsc.org By incorporating this compound into a polymer backbone, it could be possible to create materials that can repair themselves upon damage or change their properties in response to external stimuli like pH.
Nonlinear Optical (NLO) Materials: Compounds possessing both an electron-donating group (the hydrazone moiety) and an electron-withdrawing group (the nitro group) connected through a conjugated system often exhibit significant NLO properties. Future research could investigate the NLO characteristics of crystalline this compound, which could lead to its application in optoelectronic devices.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms in the hydrazone structure are excellent coordination sites for metal ions. nih.gov This suggests that this compound could be used as an organic linker to construct coordination polymers and MOFs. The properties of these materials could be tuned by the choice of the metal ion, leading to potential applications in gas storage, catalysis, and sensing.
By thinking beyond its direct molecular applications, researchers can unlock the potential of this compound as a versatile component in the toolkit of modern materials science.
Data Tables
Table 1: Potential Future Research Directions and Methodologies
| Research Area | Key Objectives | Potential Methodologies |
| Novel Synthesis | Increase structural diversity, improve efficiency and sustainability. | Mechanochemistry, Microwave-Assisted Synthesis, Combinatorial Chemistry. |
| Advanced Analytics | Study reaction dynamics and molecular interactions in real-time. | In-situ NMR/IR, LC-MS, Surface Plasmon Resonance (SPR). |
| Computational Synergy | Predict properties and guide experimental design. | Density Functional Theory (DFT), QSAR, Molecular Docking. |
| Chemical Biology | Develop tools for studying biological mechanisms. | Activity-Based Protein Profiling (ABPP), Covalent Labeling. |
| Materials Science | Create new functional materials. | Polymer Synthesis, X-ray Crystallography, Metal Coordination Chemistry. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
